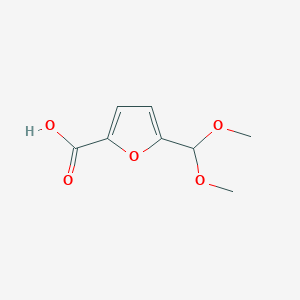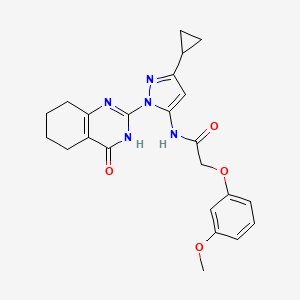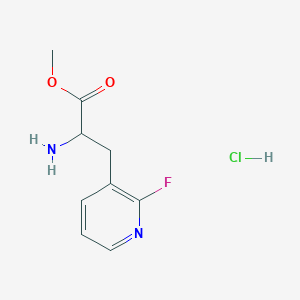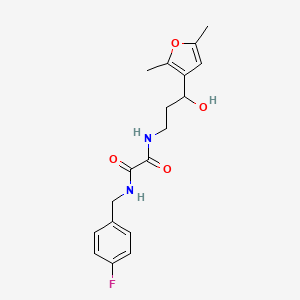
5-(Dimethoxymethyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Dimethoxymethyl)furan-2-carboxylic acid” is a structural analog of diacids . It is a furan platform chemical, which are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Other methods include the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants . The synthesis of this compound can also be achieved by the oxidation-dehydration of fructose .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of 2,5-Furandicarboxylic acid (FDCA), which consists of two carboxylic acid groups attached to a central furan ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid under mild aqueous conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of 2,5-Furandicarboxylic acid (FDCA). FDCA is a white solid with a density of 1.604 g/cm³. It has a melting point of 342 °C and a boiling point of 420 °C. It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis of Biopolymers
Researchers have investigated the use of furan derivatives for the synthesis of biobased polymers and materials. For instance, a study reported the synthesis of furan oligoesters via polytransesterification of dimethyl furan-2,5-dicarboxylate with linear α, ω-aliphatic diols, using immobilized lipase. These biobased oligoesters, obtained through a green process, have potential applications as macromonomers (Cruz-Izquierdo et al., 2015).
Green Chemistry and Sustainable Materials
The conversion of biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) is a key area of research. These derivatives serve as platform chemicals for producing sustainable materials. For example, furan carboxylic acids, derived from HMF, are seen as promising biobased building blocks in the pharmaceutical and polymer industries. A dual-enzyme cascade system was developed for the controlled synthesis of furan carboxylic acids from HMF, achieving yields of more than 95% (Jia et al., 2019).
Catalytic Processes for Chemical Synthesis
The catalytic reduction of biomass-derived furanic compounds with hydrogen is another significant application. This process involves the reduction of furfural or HMF over heterogeneous catalysts to produce furfuryl alcohol, tetrahydrofurfuryl alcohol, and other reduced compounds. Such reactions are crucial for converting oxygen-rich compounds into valuable chemicals and fuels (Nakagawa et al., 2013).
Wirkmechanismus
The mechanism of action of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid involves the N-modification of FeOx, which adjusts the electronic cloud distribution of FeOx, increasing surface lattice oxygen ratio and oxygen mobility .
Zukünftige Richtungen
The future directions for “5-(Dimethoxymethyl)furan-2-carboxylic acid” involve its potential use as a renewable resource in the chemical industry. It is part of the furan platform chemicals, which are seen as an important part of the switch from traditional resources such as crude oil to biomass . The oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid is seen as a promising area for future research .
Eigenschaften
IUPAC Name |
5-(dimethoxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSFOBTGFIXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(O1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)
![3-Methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2737823.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)



![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)
![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
